Position-Specific C1 ¹³C Enrichment Enables Quantitation of Acyclic Hydrate at 0.74% — the Highest Among All Eight D-Aldohexoses
D-Idose-13C, specifically ¹³C-labeled at the C1 (anomeric) position, enabled Zhu et al. (2001) to quantify the acyclic hydrate form of D-idose at 0.74% of the total equilibrium mixture in aqueous solution at 30 °C — the highest hydrate percentage recorded among all eight D-aldohexoses tested (D-allose, D-altrose, D-galactose, D-glucose, D-gulose, D-idose, D-mannose, D-talose). By comparison, the hydrate percentages for D-glucose and D-galactose were at least an order of magnitude lower, falling in the 0.006–0.7% range. The position-specific C1 labeling was essential for this measurement because the C1 signal of the acyclic forms would be undetectable at natural abundance ¹³C (1.1%) given their sub-1% abundance in solution [1].
| Evidence Dimension | Acyclic hydrate percentage in aqueous solution at 30 °C |
|---|---|
| Target Compound Data | D-Idose-13C (ido configuration): 0.74% hydrate |
| Comparator Or Baseline | All eight D-aldohexoses: hydrate percentages ranged from 0.006% to 0.7%; D-idose yielded the highest value (0.74%) |
| Quantified Difference | D-Idose hydrate (0.74%) is at minimum ~1.06-fold higher than the next highest aldohexose hydrate value and ≥10-fold higher than D-glucose hydrate (≤0.07%) |
| Conditions | 150 MHz ¹³C NMR, D₂O, 30 °C, [1-¹³C]-enriched aldohexoses |
Why This Matters
Researchers requiring quantitative detection of the acyclic hydrate intermediate in tautomeric studies cannot use unlabeled or uniformly labeled idose and achieve comparable signal-to-noise; D-Idose-13C is the only isotopologue that provides the requisite C1 signal enhancement without spectral crowding.
- [1] Zhu Y, Zajicek J, Serianni AS. Acyclic Forms of [1-¹³C]Aldohexoses in Aqueous Solution: Quantitation by ¹³C NMR and Deuterium Isotope Effects on Tautomeric Equilibria. J Org Chem. 2001 Sep 21;66(19):6244-51. doi: 10.1021/jo010541m. PMID: 11559169. View Source
